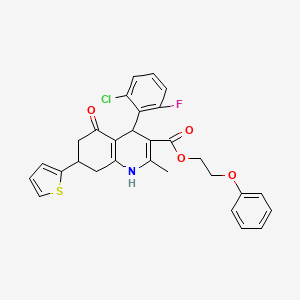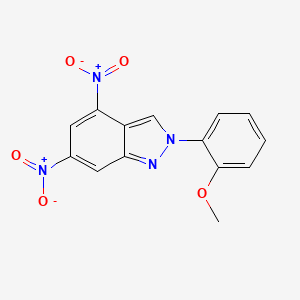![molecular formula C16H24N6O2 B11084707 3-methyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084707.png)
3-methyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-7-{3-[(1-METHYL-2-AZEPANYLIDEN)AMINO]PROPYL}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a purine ring system substituted with methyl and azepanyliden groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-7-{3-[(1-METHYL-2-AZEPANYLIDEN)AMINO]PROPYL}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Purine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Substitution Reactions: Introduction of the methyl and azepanyliden groups is carried out through substitution reactions using specific reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems help in the efficient purification of the compound, ensuring consistency in quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It plays a role in modulating cell signaling pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It is used in the development of diagnostic agents for various diseases.
Industry:
Agriculture: The compound is used in the formulation of agrochemicals to enhance crop yield and protection.
Cosmetics: It is incorporated into cosmetic products for its beneficial effects on skin health.
Mechanism of Action
The mechanism of action of 3-METHYL-7-{3-[(1-METHYL-2-AZEPANYLIDEN)AMINO]PROPYL}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors, influencing cellular responses.
Comparison with Similar Compounds
Theobromine: A methylxanthine derivative with similar structural features but different biological activities.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness: 3-METHYL-7-{3-[(1-METHYL-2-AZEPANYLIDEN)AMINO]PROPYL}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern and the presence of the azepanyliden group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H24N6O2 |
|---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
3-methyl-7-[3-[(1-methylazepan-2-ylidene)amino]propyl]purine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-20-9-5-3-4-7-12(20)17-8-6-10-22-11-18-14-13(22)15(23)19-16(24)21(14)2/h11H,3-10H2,1-2H3,(H,19,23,24) |
InChI Key |
NPCMMSMQJZJHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC1=NCCCN2C=NC3=C2C(=O)NC(=O)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084632.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11084643.png)
![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11084663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11084666.png)

![2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate](/img/structure/B11084674.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11084678.png)
![7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11084685.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11084687.png)
![(7Z)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11084689.png)
![N-[(1Z)-1-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-(2-chlorophenyl)-2-cyano-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11084699.png)

